molecular formula C19H19FN4O3S B2859983 1-(1-((2-fluorobenzyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole CAS No. 2097935-19-6

1-(1-((2-fluorobenzyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole

Cat. No.: B2859983
CAS No.: 2097935-19-6
M. Wt: 402.44
InChI Key: XOQQNVXBNBNBQQ-UHFFFAOYSA-N
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Description

1-(1-((2-fluorobenzyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C19H19FN4O3S and its molecular weight is 402.44. The purity is usually 95%.
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Biological Activity

The compound 1-(1-((2-fluorobenzyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole is a novel triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H19FN4O3SC_{19}H_{19}FN_{4}O_{3}S with a molecular weight of 402.44 g/mol . Its structure incorporates a triazole ring and sulfonyl group, which are critical for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Xanthine Oxidase Inhibition : A study identified related triazole derivatives that effectively inhibit xanthine oxidase (XO), an enzyme involved in purine metabolism. The most potent derivative exhibited an IC50_{50} value of 0.70 μM , significantly more effective than allopurinol, a standard treatment for gout .
  • Antimicrobial Activity : Triazole derivatives have been shown to possess antimicrobial properties. The presence of the phenoxymethyl group may enhance the lipophilicity and membrane permeability of the compound, facilitating its uptake into microbial cells.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

Biological ActivityTargetIC50_{50} Value (μM)Reference
Xanthine Oxidase InhibitionXanthine Oxidase0.70
Antimicrobial ActivityVarious BacteriaNot specified
CytotoxicityCancer Cell Lines6.2 (HCT-116)

Case Study 1: Xanthine Oxidase Inhibition

In vitro studies demonstrated that derivatives similar to the target compound effectively inhibited xanthine oxidase, leading to reduced serum uric acid levels in rat models. This suggests potential therapeutic applications for conditions like gout and hyperuricemia.

Case Study 2: Anticancer Activity

A related study evaluated triazole derivatives against cancer cell lines, revealing significant cytotoxic effects. For instance, one derivative showed an IC50_{50} value of 6.2 μM against colon carcinoma cells (HCT-116), indicating promising anticancer properties .

Properties

IUPAC Name

1-[1-[(2-fluorophenyl)methylsulfonyl]azetidin-3-yl]-4-(phenoxymethyl)triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O3S/c20-19-9-5-4-6-15(19)14-28(25,26)23-11-17(12-23)24-10-16(21-22-24)13-27-18-7-2-1-3-8-18/h1-10,17H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOQQNVXBNBNBQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)CC2=CC=CC=C2F)N3C=C(N=N3)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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